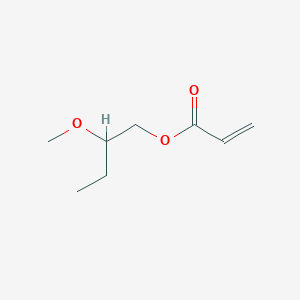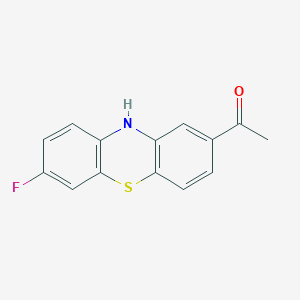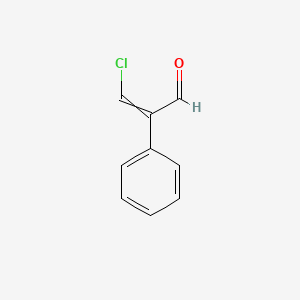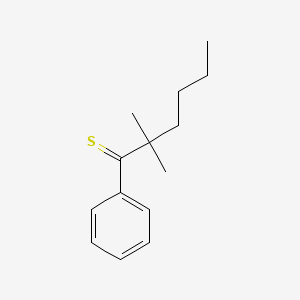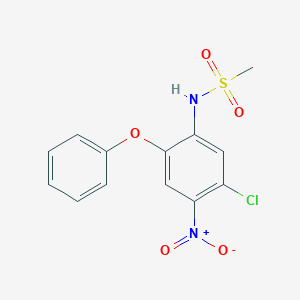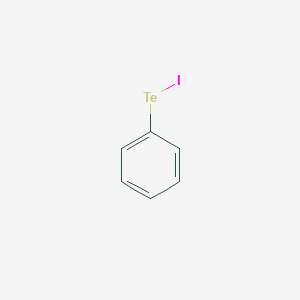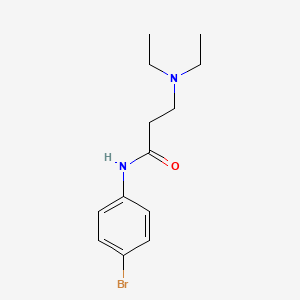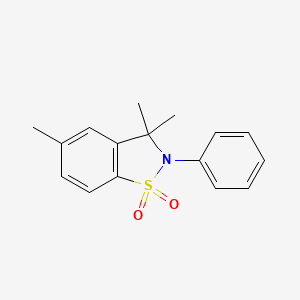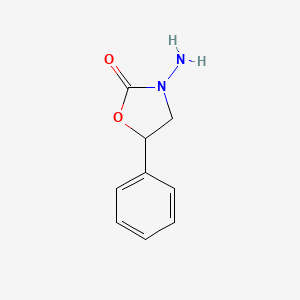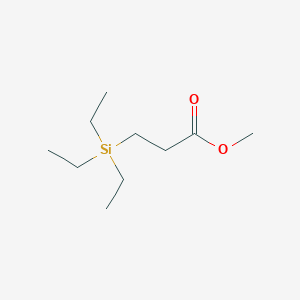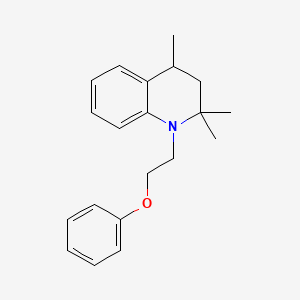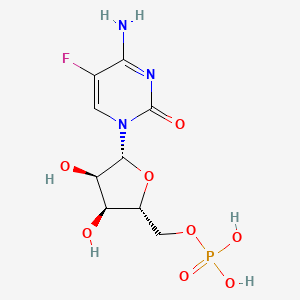
5-Fluorocytidine 5'-(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluorocytidine 5’-(dihydrogen phosphate): is a fluorinated nucleoside analog with the molecular formula C9H13FN3O8P and a molecular weight of 341.19 g/mol This compound is a derivative of cytidine, where a fluorine atom replaces a hydrogen atom at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of cytidine derivatives. One common method includes the reaction of cytidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of high-performance liquid chromatography (HPLC) is often employed to purify the final product .
化学反応の分析
Types of Reactions: 5-Fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs .
科学的研究の応用
Chemistry: In chemistry, 5-Fluorocytidine 5’-(dihydrogen phosphate) is used as a building block for the synthesis of more complex molecules. Its unique fluorine atom allows for the study of fluorine’s effects on molecular properties and reactivity .
Biology: In biological research, this compound is used to investigate the role of fluorinated nucleosides in cellular processes. It serves as a tool to study nucleic acid metabolism and the effects of fluorine substitution on nucleoside function .
Medicine: Medically, 5-Fluorocytidine 5’-(dihydrogen phosphate) is an intermediate in the synthesis of antiviral and anticancer drugs. It is particularly important in the development of prodrugs like capecitabine, which is used to treat various cancers .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new therapeutic agents .
作用機序
The mechanism of action of 5-Fluorocytidine 5’-(dihydrogen phosphate) involves its conversion to active metabolites within cells. Once inside the cell, it is phosphorylated to form 5-fluorouridine monophosphate, which inhibits RNA and DNA synthesis by incorporating into the nucleic acids and disrupting their normal function . This disruption leads to the inhibition of cell growth and proliferation, making it effective in cancer treatment .
類似化合物との比較
5-Fluorouridine: Another fluorinated nucleoside analog with similar applications in research and medicine.
5-Fluorocytosine: Used as an antifungal agent and in cancer treatment.
2’,3’-Dideoxy-5-fluorocytidine: A potent antiviral agent used in the treatment of HIV.
Uniqueness: 5-Fluorocytidine 5’-(dihydrogen phosphate) is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications .
特性
CAS番号 |
51960-70-4 |
|---|---|
分子式 |
C9H13FN3O8P |
分子量 |
341.19 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChIキー |
VLZKLBLFWAHHJM-UAKXSSHOSA-N |
異性体SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)F |
正規SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


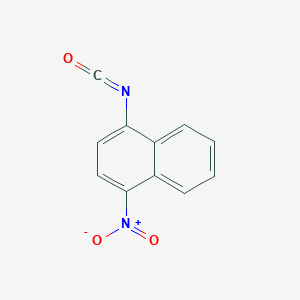
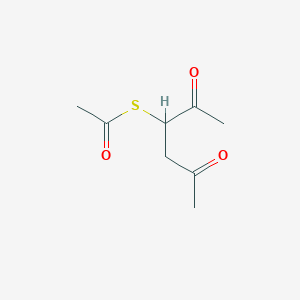
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)
